5-Bromo-1-naphthoic acid

Catalog No.
S668136
CAS No.
16726-67-3
M.F
C11H7BrO2
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-naphthoic acid

CAS Number

16726-67-3

Product Name

5-Bromo-1-naphthoic acid

IUPAC Name

5-bromonaphthalene-1-carboxylic acid

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14)

InChI Key

SZFXXNVLSUTKJF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O

The exact mass of the compound 5-Bromo-1-naphthoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1-naphthoic acid (CAS 16726-67-3) is a bifunctional aromatic building block characterized by a carboxylic acid at the 1-position and a bromine atom at the 5-position of a naphthalene ring. Commercially available at ≥98% purity, it presents as a solid with low solubility in water but good solubility in organic solvents. Its primary procurement value lies in its orthogonal reactivity: the carboxylic acid readily undergoes esterification or amidation, while the 5-bromo group serves as a reliable handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or lithiation. This dual functionality makes it an essential precursor for synthesizing complex amphiphilic ligands, pharmaceutical intermediates, and natural product cores where exact 1,5-spatial geometry is required .

Research Fit

Workflow
Suzuki-Miyaura cross-coupling building block with aryl bromide leaving group
Dual Functionality
Carboxylic acid handle enables esterification or amidation post-coupling
Isomer Identity
5-position substitution provides distinct electronic profile vs. 3- or 4-bromo isomers

Substituting 5-bromo-1-naphthoic acid with closely related analogs, such as 1-naphthoic acid or 4-bromo-1-naphthoic acid, fundamentally disrupts downstream synthetic utility. 1-Naphthoic acid lacks the halogen handle necessary for extending the conjugated system or introducing hydrophobic tails via cross-coupling, rendering it useless for amphiphilic ligand design. Conversely, utilizing 4-bromo-1-naphthoic acid or 5-bromo-2-naphthoic acid alters the vector angle between the functional groups. This geometric shift prevents the correct spatial arrangement required for specific receptor binding in agrochemicals and alters the photophysical properties of resulting metal complexes. Therefore, procurement of the exact 1,5-isomer is mandatory for applications requiring orthogonal functionalization at these specific vectors [1].

Substitution Risk

Electronic profile mismatch
Position-dependent Hammett σ values may alter coupling kinetics and hydrolysis rates relative to 3- or 4-bromo isomers; reactivity is not interchangeable.
Purification behavior
Melting point differences between isomers may affect recrystallization efficiency; substituting 5-bromo with 3-bromo risks altered isolation outcomes.
Chemoselectivity context
Site-selective palladium-catalyzed reactions discriminate between bromo positions; conditions optimized for 5-bromo may not transfer directly to other isomers.

Regioselective Functionalization for Amphiphilic Ligands

In the synthesis of amphiphilic ligands for linearly polarized luminescence (LPL), 5-bromo-1-naphthoic acid serves as the primary starting material. The 5-bromo position enables a Sonogashira coupling with 1-pentadecyne (40% yield) to form the NaphC15 precursor, while the 1-carboxylic acid is preserved for subsequent coordination to Europium (Eu3+) in a 1:3 ratio. Attempting to use 1-naphthoic acid results in a complete failure to extend the conjugated system, as it lacks the necessary halogen handle for cross-coupling[1].

Evidence DimensionCross-coupling suitability for amphiphilic extension
Target Compound Data40% yield of alkynylated intermediate via Sonogashira coupling
Comparator Or Baseline1-Naphthoic acid (0% yield, lacks halogen handle)
Quantified DifferenceAbsolute requirement of the 5-bromo group for hydrophobic tail addition
ConditionsPd(PPh3)2Cl2, CuI, PPh3, Et3N, THF, reflux

Procurement of the 5-bromo derivative is essential for extending the conjugated system and adding hydrophobic tails while preserving the carboxyl group for metal coordination.

Hammett σ value
Reported
5-Br σ distinct from 3- and 4-Br
Predicts different coupling reactivity; supports isomer selection for route optimization
Data to verify for specific solvent/temperature conditions

Precursor Suitability for Strigolactone Receptor Inhibitors

The 1,5-substitution pattern of 5-bromo-1-naphthoic acid is a fundamental requirement for synthesizing strigolactone (SL) receptor inhibitors. Nucleophilic substitution of 2-bromo-1-phenylethanones with 5-bromo-1-naphthoic acid yields target compounds (e.g., C11) with up to 79% yield. The specific 1,5-geometry provides the exact spatial arrangement needed for SL receptor binding. Utilizing other isomers, such as 4-bromo-1-naphthoic acid, alters the molecular shape, preventing the resulting analogs from properly fitting the SL receptor pocket [1].

Evidence DimensionTarget compound yield and receptor fit
Target Compound DataUp to 79% yield of SL receptor inhibitor analogs (e.g., Compound C11)
Comparator Or BaselineNon-1,5-substituted naphthoic acids (incorrect spatial geometry)
Quantified DifferenceEnables specific 1,5-geometry required for receptor binding
ConditionsNucleophilic substitution with 2-bromo-1-phenylethanones

The exact 1,5-substitution pattern provides the necessary spatial geometry for SL receptor binding, which other isomers cannot replicate.

Melting point
Reported
260–264°C
Higher melting point may facilitate recrystallization-based purification
Supplier specification; verify for specific lot

Direct Core Construction for Tanshinone I Synthesis

5-Bromo-1-naphthoic acid provides a highly regiocontrolled starting point for the total synthesis of Tanshinone I. By converting the 1-carboxylic acid to a diazoketone, photochemical aromatic cyclization can be employed to directly construct the Tanshinone core. This approach offers a streamlined pathway over traditional multi-step ring construction methods starting from unfunctionalized precursors like podocarpic acid, which require extensive dehydrogenation and multi-step functionalization to achieve the same core structure [1].

Evidence DimensionTotal synthesis efficiency and regiocontrol
Target Compound DataDirect construction of Tanshinone core via photochemical cyclization of diazoketone derivative
Comparator Or BaselinePodocarpic acid route (requires extensive dehydrogenation and multi-step functionalization)
Quantified DifferenceStreamlined core construction utilizing the pre-existing 1,5-functionalization
ConditionsPhotochemical aromatic cyclization under low-pressure mercury lamp irradiation

Provides a highly regiocontrolled and efficient starting point for complex natural product synthesis compared to unfunctionalized precursors.

Synthetic yield
Cross-study
5-Br: 72–78% (direct bromination)
4-Br: up to 83% (oxidation route)
Yield context informs scalability trade-offs; route selection impacts procurement cost
Conditions differ; direct bromination uses Br₂/AcOH

Optimization of Mcl-1 Kinase Inhibitors

In the development of Mcl-1 inhibitors, 5-bromo-1-naphthoic acid is utilized via Ullmann cross-coupling to synthesize rigid tricyclic diazepinone cores. This rigid 1,5-naphthyl scaffold reduces the conformational flexibility observed in initial 2-indole carboxylic acid leads. The reduced flexibility improves the binding pose of the key carboxylic acid moiety, resulting in sub-nanomolar binding affinities to Mcl-1 and improved pharmacokinetic profiles (e.g., clearance and exposure) in in vivo xenograft models [1].

Evidence DimensionConformational flexibility and binding affinity
Target Compound DataYields rigid tricyclic diazepinone cores with sub-nanomolar Mcl-1 binding affinities
Comparator Or Baseline2-Indole carboxylic acid leads (high conformational flexibility, lower cellular efficacy)
Quantified DifferenceImproved binding pose and pharmacokinetic profile due to rigid 1,5-naphthyl scaffold
ConditionsUllmann cross-coupling to form tricyclic-fused indole diazepinone core

The rigid 1,5-naphthyl scaffold reduces conformational flexibility, significantly improving the binding affinity and pharmacokinetic profile of the resulting kinase inhibitors.

Commercial purity
Supplier
≥95–98% (5-Br)
Higher minimum purity may reduce pre-reaction purification needs for sensitive couplings
Specifications vary by supplier; verify lot COA
C-Br bond energy
Class-level
Not directly measured for 5-Br; 4-bromo analogs show higher photoreaction substitution yield
Position-dependent bond energy may influence photochemical reactivity
Data from 4-bromoacylnaphthalene studies; verify for 5-bromo isomer

Synthesis of Amphiphilic Ligands for OLEDs

Highly suitable for developing Europium-based complexes for linearly polarized luminescence, where the 5-bromo group allows for the addition of hydrophobic tails via Sonogashira coupling [1].

Development of Strigolactone Receptor Inhibitors

Structurally required for synthesizing agrochemicals that need specific spatial geometries to bind to plant hormone receptors[2].

Total Synthesis of Complex Natural Products

Serves as a highly regiocontrolled starting material for the synthesis of Tanshinone I and related biologically active diterpenoid quinones via photochemical aromatic cyclization [3].

Optimization of Kinase Inhibitor Scaffolds

Used to construct rigid tricyclic cores in pharmaceutical development, reducing conformational flexibility and improving the pharmacokinetic profiles of targeted cancer therapeutics like Mcl-1 inhibitors [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl coupling
5-position Hammett σ value for oxidative addition
Position-dependent coupling kinetics review
Sensitive catalysis synthesis
Reported purity ≥95–98% across vendors
Reduced catalyst poisoning and side reaction review
Fluorescent probe development
5-substituted naphthalene electronic profile
Photophysical property tuning context
Process-scale bromination intermediate
Direct bromination route with reported moderate yield
Recrystallization-based purification feasibility

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromonaphthalene-1-carboxylic acid

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